molecular formula C20H16FN3O3S2 B12345987 4-(2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

4-(2-(2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B12345987
M. Wt: 429.5 g/mol
InChI Key: JDYYMXXHHGLUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide group is typically formed through the reaction of an amine with a benzoyl chloride derivative.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfanyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and sulfanyl group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Studies: The compound is used to investigate enzyme inhibition and protein binding interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their conformation and function.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide
  • 4-[2-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide

Uniqueness

4-[2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro and bromo analogs.

Properties

Molecular Formula

C20H16FN3O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

4-[[2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide

InChI

InChI=1S/C20H16FN3O3S2/c21-14-5-1-12(2-6-14)17(25)11-29-20-24-16(10-28-20)9-18(26)23-15-7-3-13(4-8-15)19(22)27/h1-8,10H,9,11H2,(H2,22,27)(H,23,26)

InChI Key

JDYYMXXHHGLUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.